2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions, particularly focusing on the incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the pyridin-4-yl group. The general synthetic route may include:
- Formation of the imidazolidine ring.
- Introduction of the dioxin structure through cyclization reactions.
- Alkylation with the pyridine derivative to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in cancer progression and inflammatory processes. The presence of the imidazolidine and dioxin moieties suggests potential interactions with DNA repair enzymes and other cellular pathways.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a lead compound derived from a similar structural framework showed an IC50 value of 5.8 μM against PARP1 enzyme activity, indicating its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the dioxin and imidazolidine rings can significantly affect biological activity. For example:
Compound | Structure | PARP1 IC50 (μM) |
---|---|---|
3 | [Structure 3] | 12 ± 1.6 |
4 | [Structure 4] | 5.8 ± 0.10 |
10 | [Structure 10] | 0.88 ± 0.090 |
This table summarizes the inhibitory potency of different analogs against PARP1, highlighting how structural variations influence activity .
Case Studies
Several studies have focused on derivatives of the dioxin structure, revealing their anti-cancer properties:
- Dihydrodioxin Analog Study : A study evaluated various analogs of dihydrodioxins against human cancer cells, revealing nanomolar activity in several cases . The findings suggest that further exploration into structural modifications could yield even more potent derivatives.
- PARP Inhibition : Research into small-molecule ligands targeting PARP enzymes has shown promising results with compounds similar to our target molecule, emphasizing their role in cancer therapy .
Propriétés
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(2-pyridin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-19(22-8-5-15-3-6-21-7-4-15)14-23-9-10-24(20(23)26)16-1-2-17-18(13-16)28-12-11-27-17/h1-4,6-7,13H,5,8-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDNVYDRODLHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=NC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.